molecular formula C19H18ClNO4 B5017619 2-oxo-2-phenylethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate

2-oxo-2-phenylethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate

Cat. No. B5017619
M. Wt: 359.8 g/mol
InChI Key: FEMCPGGQMFRHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-phenylethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate, also known as Cmpd-1, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is a member of the class of compounds known as beta-keto esters and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to exhibit a range of other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties, and has also been shown to have a neuroprotective effect in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-oxo-2-phenylethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to a high degree of purity. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are a number of potential future directions for research on 2-oxo-2-phenylethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate. One area of interest is in the development of new cancer therapies that are based on the inhibition of HDAC activity. Another area of interest is in the study of the neuroprotective effects of this compound, with the goal of developing new therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is also potential for further research into the anti-inflammatory properties of this compound, with the goal of developing new treatments for inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Synthesis Methods

2-oxo-2-phenylethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate can be synthesized through a multi-step process that involves the reaction of 3-chloro-4-methylphenylamine with ethyl acetoacetate, followed by the reaction of the resulting intermediate with phenylacetic acid and acetic anhydride. The final product is then purified through a series of chromatography steps.

Scientific Research Applications

2-oxo-2-phenylethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate has been shown to have a range of potential applications in scientific research. One area of interest is in the study of cancer, as this compound has been shown to exhibit anti-cancer properties. Specifically, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

phenacyl 4-(3-chloro-4-methylanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4/c1-13-7-8-15(11-16(13)20)21-18(23)9-10-19(24)25-12-17(22)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMCPGGQMFRHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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